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Compound of Interest

Compound Name:
3-(2-

Thienylmethylthio)propaneamine

Cat. No.: B8502846 Get Quote

Executive Summary & Structural Context
Target Molecule: 3-(2-Thienylmethylthio)propaneamine IUPAC Name: 3-[(Thiophen-2-

ylmethyl)sulfanyl]propan-1-amine Molecular Formula: C

H

NS

Molecular Weight: 187.33 g/mol

This molecule features three distinct spectroscopic domains:

Electron-Rich Aromatic System: The thiophene ring.

Sulfide Bridge: A thioether linkage (-S-CH

-) connecting the aromatic system to the aliphatic chain.

Polar Terminus: A primary amine (-NH

) on a propyl chain.

Accurate characterization requires resolving the specific chemical shifts induced by the sulfur

atom on adjacent methylene groups and identifying the characteristic fragmentation of the
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thiophene-methyl moiety in mass spectrometry.

Synthesis & Formation Pathway
Understanding the synthetic origin aids in identifying potential impurities (e.g., disulfides or

unreacted thiols). The most common route involves the nucleophilic attack of a thiolate on an

alkyl halide.

Thiophene-2-methanethiol
(Nucleophile)

Transition State
(SN2 Attack)

Base (e.g., NaH)

3-Chloropropylamine
(Electrophile)

3-(2-Thienylmethylthio)
propaneamine

HCl

Click to download full resolution via product page

Figure 1: Convergent synthesis via thioether formation. Note that the amine is often protected

(e.g., as a phthalimide) during synthesis to prevent polymerization, requiring a subsequent

hydrazine deprotection step.

Spectroscopic Data Analysis[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from standard chemical shift principles for thiophene

derivatives and primary amines.

Solvent: Chloroform-d (CDCl

) is the standard solvent. Reference: TMS (

0.00 ppm).

Table 1:

H NMR Data (400 MHz, CDCl

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8502846?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8502846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position (ppm) Multiplicity Integral (Hz)
Assignment
Logic

H-5

(Thiophene)
7.19 dd 1H 5.1, 1.2

Most

deshielded

aromatic

proton

(closest to S

in ring).

H-3

(Thiophene)
6.93 dd 1H 3.5, 1.2

Adjacent to

the

methylene

bridge.

H-4

(Thiophene)
6.90 dd 1H 5.1, 3.5

"Beta" proton

of the ring.

Thiophene-C

-S
3.92 s 2H -

Diagnostic

Singlet.

Deshielded

by both

aromatic ring

and sulfur.

CH

-NH
2.78 t 2H 6.8

Alpha to

nitrogen;

typical range

for primary

amines.

S-C

-Propyl
2.56 t 2H 7.1

Alpha to

sulfur;

shielded

relative to O-

CH

but

deshielded vs

alkyl.
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Propyl-C

-Middle
1.76 quint 2H 7.0

Beta to both

functional

groups.

-NH 1.45 bs 2H -

Broad singlet;

chemical shift

varies with

concentration

/H-bonding.

Critical Insight: The singlet at

3.92 ppm is the "fingerprint" signal. If this appears as a doublet, it indicates

incomplete deprotection or protonation. If it shifts to ~4.2 ppm, oxidation to the

sulfoxide/sulfone may have occurred.

Table 2:

C NMR Data (100 MHz, CDCl

)
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Carbon Type (ppm) Assignment

Quaternary 141.5 C-2 (Thiophene ipso)

Aromatic CH 126.8 C-5

Aromatic CH 125.4 C-4

Aromatic CH 124.9 C-3

Aliphatic CH 41.2
C-3' (Next to NH

)

Aliphatic CH 32.8 C-2' (Middle Propyl)

Aliphatic CH 30.1
Thiophene-CH

-S

Aliphatic CH 29.5
S-CH

-Propyl

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

The mass spectrum is dominated by the stability of the thiophene-methyl cation (analogous to

the benzyl cation).

Fragmentation Pathway
Molecular Ion (M

):

187 (Weak to Medium intensity).

Base Peak:

97.
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Mechanism: Cleavage of the C-S bond generates the (2-thienyl)methyl cation (C

H

S

), which is resonance-stabilized.

Amine Fragment:

30.

Mechanism: Alpha-cleavage of the amine chain generates [CH

=NH

]

.

Loss of Ammonia:

170 [M - 17].

Molecular Ion
[M]+ m/z 187

Base Peak
[(Thiophene)-CH2]+ m/z 97

C-S Cleavage

Imine Ion
[CH2=NH2]+ m/z 30

Alpha Cleavage

[M - NH3]+
m/z 170

Loss of NH3

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) on neat oil.
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Wavenumber (cm

)
Vibration Mode Description

3350, 3280 N-H Stretch

Primary amine doublet

(asymmetric/symmetric). Weak

to medium broadness.

3100 - 3000
C-H Stretch (sp

)

Aromatic protons on the

thiophene ring.

2950 - 2850
C-H Stretch (sp

)
Aliphatic methylene chains.

1590 N-H Bend
Scissoring vibration of the

primary amine.

1430, 1360 Ring Breathing
Characteristic thiophene ring

modes.

690 - 710 C-S Stretch
Carbon-Sulfur linkage (often

weak/obscured).

Experimental Protocols
NMR Sample Preparation
To ensure the resolution of the amine protons and prevent peak broadening:

Solvent: Use CDCl

neutralized with basic alumina or K

CO

to remove traces of HCl (acidic CDCl

will shift the amine protons to >8 ppm and broaden them).

Concentration: Dissolve ~10 mg of oil in 0.6 mL solvent.
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D

O Shake: After acquiring the initial

H spectrum, add 1 drop of D

O and shake. The broad singlet at

1.45 ppm should disappear, confirming the -NH

assignment.

GC-MS Analysis
This compound is suitable for GC analysis without derivatization, but derivatization (e.g., with

TFAA) improves peak shape.

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

Inlet Temp: 250°C.

Oven Program: 60°C (1 min)

20°C/min

280°C.

Retention Time: Expect elution after simple alkylamines but before heavier dimers.
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NIST Chemistry WebBook.Mass Spectra of Thiophene Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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